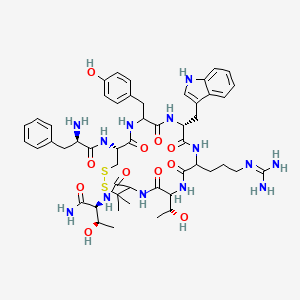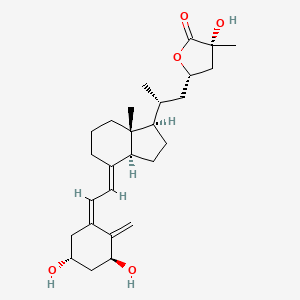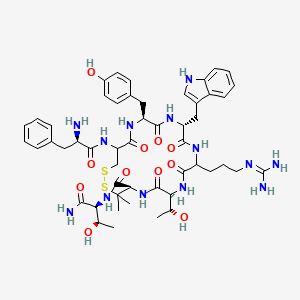![molecular formula C11H17N5O10P2S B10773810 [33P]2MeSADP](/img/structure/B10773810.png)
[33P]2MeSADP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [33P]2MeSADP involves the incorporation of radioactive phosphorus-33 into the 2-methylthioadenosine-5’-diphosphate molecule. The process typically starts with the synthesis of 2-methylthioadenosine, followed by phosphorylation to form the diphosphate. The radioactive phosphorus is introduced during the phosphorylation step .
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities equipped to handle radioactive materials. The process involves stringent quality control measures to ensure the purity and specific activity of the radiolabeled compound. The production is typically done in small batches due to the radioactive nature of the compound and its specific use in research .
Analyse Des Réactions Chimiques
Types of Reactions
[33P]2MeSADP undergoes various chemical reactions, including:
Phosphorylation: The introduction of phosphate groups.
Hydrolysis: The cleavage of chemical bonds by the addition of water.
Binding Reactions: Interaction with specific receptors, such as P2Y12.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Phosphorylating agents:
Enzymes: Such as kinases, which facilitate phosphorylation.
Buffers: To maintain the pH during reactions.
Major Products Formed
The major products formed from the reactions of this compound include phosphorylated intermediates and hydrolyzed products. The binding reactions primarily result in the formation of receptor-ligand complexes .
Applications De Recherche Scientifique
[33P]2MeSADP is widely used in scientific research, particularly in the following areas:
Chemistry: Studying the kinetics and mechanisms of phosphorylation reactions.
Biology: Investigating the role of P2Y receptors in cellular signaling and platelet aggregation.
Medicine: Developing and testing antiplatelet drugs that target P2Y12 receptors.
Industry: Used in the development of diagnostic tools and assays for platelet function .
Mécanisme D'action
The mechanism of action of [33P]2MeSADP involves its binding to P2Y receptors, particularly P2Y12. Upon binding, it activates the receptor, leading to a cascade of intracellular signaling events. This includes the inhibition of adenylyl cyclase, reduction of cyclic adenosine monophosphate levels, and subsequent platelet aggregation. The molecular targets involved in this pathway include G-protein-coupled receptors and downstream signaling molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methylthioadenosine-5’-triphosphate (2MeSATP): Another analogue of ADP used to study P2Y receptors.
Adenosine diphosphate (ADP): The endogenous ligand for P2Y receptors.
Clopidogrel: An antiplatelet drug that targets P2Y12 receptors
Uniqueness
[33P]2MeSADP is unique due to its radiolabeled nature, which allows for precise tracking and quantification in biochemical assays. This makes it an invaluable tool in research settings where understanding the dynamics of receptor-ligand interactions is crucial .
Propriétés
Formule moléculaire |
C11H17N5O10P2S |
|---|---|
Poids moléculaire |
477.29 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydroxy(33P)phosphoryl hydrogen phosphate |
InChI |
InChI=1S/C11H17N5O10P2S/c1-29-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(25-10)2-24-28(22,23)26-27(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H2,12,14,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1/i27+2,28+2 |
Clé InChI |
WLMZTKAZJUWXCB-JLOOSCHCSA-N |
SMILES isomérique |
CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO[33P](=O)(O)O[33P](=O)(O)O)O)O)N |
SMILES canonique |
CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(5-(4-Chlorophenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/structure/B10773733.png)
![(5S)-14-(4-chlorophenyl)-5-methyl-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one](/img/structure/B10773745.png)
![[(pF)Phe4Aib7Arg14Lys15]N/OFQ-NH2](/img/structure/B10773750.png)
![2-Ethynyl-4-methyl-6-{4-[1-(5-methylpyrazin-2-yl)piperidin-4-yl]piperidin-1-yl}pyrimidine](/img/structure/B10773751.png)
![[(1S,2S,3S,4S,5R,6S,8S,9R,10R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10773762.png)

![[(E,5S)-5-[(1R,4aS,7E,11aR)-1-acetyloxy-7-methyl-11-methylidene-4a,5,6,9,10,11a-hexahydro-1H-cyclonona[c]pyran-4-yl]-5-acetyloxy-2-methylpent-2-enyl] acetate](/img/structure/B10773770.png)

![(4R)-6-[(1,3-dichloro-7-fluoro-9H-fluoren-9-yl)methyl]-4-hydroxyoxan-2-one](/img/structure/B10773785.png)
![(3S)-4-[[(E)-2-[3'-(4-fluorophenyl)spiro[cyclopentane-1,1'-indene]-2'-yl]ethenyl]-hydroxyphosphoryl]-3-hydroxybutanoic acid](/img/structure/B10773786.png)
![7-[2-[4-(1-Hydroxyhexyl)phenyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B10773793.png)
![[11C]butylthio-TZTP](/img/structure/B10773794.png)
![methyl 4-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-3-oxo-4,7-dihydro-1H-2-benzofuran-5-carboxylate](/img/structure/B10773802.png)
